molecular formula C9H10N2O2 B8012089 2-(Azetidin-1-yl)pyridine-4-carboxylic acid

2-(Azetidin-1-yl)pyridine-4-carboxylic acid

Cat. No.: B8012089
M. Wt: 178.19 g/mol
InChI Key: PBBMHMPMQXAQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-1-yl)pyridine-4-carboxylic acid is a heterocyclic compound that features both an azetidine ring and a pyridine ring. The azetidine ring is a four-membered nitrogen-containing ring, while the pyridine ring is a six-membered ring with one nitrogen atom. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)pyridine-4-carboxylic acid typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the cycloaddition reaction, where azetidine derivatives are synthesized via [2+2] cycloaddition reactions involving ketenes and imines . This method allows for the formation of the strained four-membered azetidine ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have varied biological and chemical properties.

Scientific Research Applications

2-(Azetidin-1-yl)pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)pyridine-4-carboxylic acid is unique due to its combination of the azetidine and pyridine rings, which confer distinct chemical and biological properties. The presence of the azetidine ring provides significant strain, making it highly reactive and suitable for various synthetic applications. Additionally, the pyridine ring enhances its potential for biological activity and medicinal chemistry applications.

Properties

IUPAC Name

2-(azetidin-1-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-2-3-10-8(6-7)11-4-1-5-11/h2-3,6H,1,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBMHMPMQXAQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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